molecular formula C18H15Cl2N3OS B5111275 4-(2-chlorophenyl)-N-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

4-(2-chlorophenyl)-N-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

Cat. No. B5111275
M. Wt: 392.3 g/mol
InChI Key: PZWLQZROEXENJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related tetrahydropyrimidine derivatives involves multi-step reactions, starting with the base components like N-(4-chlorophenyl)-3-oxobutanamide, thiourea, and different aromatic aldehydes. These derivatives are created through reactions that include cyclocondensation processes, yielding compounds with potential biological activities. The synthesis methods are characterized by their specificity towards generating compounds with intended functional groups and structures, confirmed through techniques such as IR, 1H-NMR, and mass spectrometry (Akbari et al., 2008).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography and spectroscopic methods, highlighting the planarity of the pyrimidine rings and the specific displacements of substituent atoms. These structural analyses reveal significant details about the electronic structures and polarization, which are critical for understanding the reactivity and interaction of these molecules (Trilleras et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving tetrahydropyrimidine derivatives often include Biginelli reactions, which are three-component reactions producing diverse compounds. Sodium hydrogen sulfate has been used as a catalyst for synthesizing N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, showcasing moderate to high yields and the importance of catalysts in these reactions (Gein et al., 2018).

Physical Properties Analysis

The physical properties, such as thermal and dielectric behavior, of similar compounds have been studied through techniques like powder XRD, FT–IR, SEM, TG–DTA–DSC, and 1H-NMR. These studies reveal stability up to certain temperatures, thermal decomposition patterns, and dielectric constants, which are crucial for understanding the material aspects of these compounds (Vyas et al., 2013).

Chemical Properties Analysis

properties

IUPAC Name

4-(2-chlorophenyl)-N-(3-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3OS/c1-10-15(17(24)22-12-6-4-5-11(19)9-12)16(23-18(25)21-10)13-7-2-3-8-14(13)20/h2-9,16H,1H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWLQZROEXENJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=CC=C2Cl)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-chlorophenyl)-N-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

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